Thiepine 1,1-dioxide
Description
Historical Context of Thiepine (B12651377) Ring Systems
The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in the ring, began to flourish in the 1800s alongside the broader development of organic chemistry. wikipedia.orgijmrsetm.com Thiepines, as seven-membered sulfur-containing heterocycles, represent a specific area within this vast field. wikipedia.org
The parent thiepine molecule (C₆H₆S) is inherently unstable and predicted to be antiaromatic. wikipedia.org This instability has historically presented a significant challenge to its synthesis and isolation. Much of the early and ongoing research has focused on strategies to stabilize the thiepine ring. These strategies include the introduction of bulky substituents at the 2- and 7-positions to provide steric hindrance or the fusion of the thiepine ring with aromatic systems, leading to more stable benzothiepines and dibenzothiepines. docsity.comwikipedia.org Computational studies have shown that thiepines tend to undergo thermal extrusion of sulfur to form the more stable benzene (B151609) ring, proceeding through a bicyclic thianorcaradiene intermediate. docsity.comwikipedia.org The stabilization of the labile parent thiepine has been achieved through complexation with transition metals, such as in (η⁴-C₆H₆S)Fe(CO)₃. wikipedia.org
Overview of Sulfone Heterocycles in Organic Chemistry
Sulfones are a major class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). iomcworld.comresearchgate.netthieme-connect.com When this group is incorporated into a cyclic structure, the resulting compounds are known as cyclic sulfones. These heterocycles are not merely chemical curiosities; they are highly versatile and valuable intermediates in organic synthesis. iomcworld.comucsb.edunih.gov
The sulfone group is strongly electron-withdrawing, which significantly impacts the reactivity of the heterocyclic ring. vulcanchem.com This feature can be harnessed for various synthetic transformations. thieme-connect.com Cyclic sulfones have unique synthetic utilities; for instance, they can serve as precursors to conjugated dienes through the extrusion of sulfur dioxide (SO₂), a reaction often employed in intramolecular Diels-Alder reactions. iomcworld.comresearchgate.netucsb.edu They are also key starting materials for constructing cyclic olefins via the Ramberg-Bäcklund reaction. iomcworld.comucsb.edu Furthermore, the cyclic sulfone framework is a scaffold for building biologically active molecules, including inhibitors of enzymes like proteases and β-lactamases. iomcworld.comresearchgate.net The development of efficient and general methods for synthesizing cyclic sulfones of various ring sizes and substitution patterns remains an active area of research. ucsb.edumdpi.com
Significance of Thiepine 1,1-Dioxide in Heterocyclic Chemistry
The introduction of the sulfone group to the thiepine ring to form this compound (C₆H₆O₂S) fundamentally alters its properties and confers upon it a distinct significance in heterocyclic chemistry. vulcanchem.com Unlike the unstable parent thiepine, the dioxide is a more stable entity, though still reactive. The sulfone group renders the ring electron-deficient and influences its participation in various chemical reactions. vulcanchem.com
A key aspect of its significance lies in its utility as a synthetic precursor. For example, dihydrothiepin 1,1-dioxides are valuable intermediates for accessing the fully unsaturated thiepin 1,1-dioxides. rsc.orgrsc.org The reactivity of this compound has been explored in cycloaddition reactions. While the parent thiepine can undergo thermal reactions involving sulfur extrusion, the dioxide exhibits different reactivity patterns. docsity.com For instance, (η⁶-thiepin-1,1-dioxide)tricarbonylchromium(0) participates in complex, multi-component cycloaddition reactions with alkynes under photochemical conditions, leading to novel polycyclic systems. acs.orgnih.gov This demonstrates its potential for constructing complex molecular architectures.
The oxidation of substituted thiepines is a common method for preparing the corresponding 1,1-dioxides. docsity.com However, in some cases, such as with the sterically hindered 2,7-di-tert-butylthiepine, oxidation to the 1,1-dioxide can be challenging, highlighting the influence of substituents on reactivity. psu.edursc.org The unique electronic and structural features of this compound and its derivatives continue to make them valuable targets for synthesis and subjects of reactivity studies. vulcanchem.comontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
16301-89-6 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
thiepine 1,1-dioxide |
InChI |
InChI=1S/C6H6O2S/c7-9(8)5-3-1-2-4-6-9/h1-6H |
InChI Key |
LYWWPHRTUAGKIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=CS(=O)(=O)C=C1 |
Canonical SMILES |
C1=CC=CS(=O)(=O)C=C1 |
Synonyms |
Thiepin 1,1-dioxide |
Origin of Product |
United States |
Synthetic Methodologies for Thiepine 1,1 Dioxide and Its Derivatives
Direct Synthesis Approaches
Direct syntheses construct the thiepine (B12651377) 1,1-dioxide core through strategic bond-forming reactions, notably the cheletropic addition of sulfur dioxide to acyclic precursors.
Cheletropic Introduction of Sulfur Dioxide
Cheletropic reactions, a class of pericyclic reactions where two sigma bonds are concurrently made or broken to a single atom, are a cornerstone in the synthesis of sulfone-containing rings. wikipedia.org The reaction of sulfur dioxide with conjugated polyenes is a classic example of a [4+1] cycloaddition, which can lead to the formation of the dihydrothiepine 1,1-dioxide skeleton, a direct precursor to the target compound. inflibnet.ac.inwikipedia.org
The cheletropic reaction between sulfur dioxide and conjugated dienamines to form this compound derivatives is not extensively documented in the reviewed scientific literature. While dienamines are known to react with sulfur dioxide, these reactions often proceed through alternative pathways. For instance, recent research has shown that a three-component reaction involving O-acyl oximes, sulfur dioxide, and N-vinylacetamides (a type of enamine) can produce (E)-β-sulfonyl enamines via a radical-mediated process, rather than a pericyclic cycloaddition. rsc.org Other studies have explored the reactivity of conjugated dienamines with Lewis acids and subsequently with sulfur dioxide, but this leads to the formation of C/B frustrated Lewis pair adducts rather than the thiepine ring system. researchgate.net
A notable route to the parent this compound involves the reaction of vinyldiazomethane with sulfur dioxide. rsc.orgrsc.org This method does not directly yield the thiepine ring but rather a key intermediate, 4,5-dihydrothiepin 1,1-dioxide. thieme-connect.deresearchgate.net The proposed mechanism suggests that two equivalents of vinyldiazomethane react with sulfur dioxide to form a transient divinyl episulfone. This intermediate is unstable and rapidly undergoes a docsity.comdocsity.com-sigmatropic (Cope) rearrangement, which can be viewed as an electrocyclic ring opening, to furnish the more stable seven-membered 4,5-dihydrothiepin 1,1-dioxide. rsc.orgthieme-connect.de
To convert this dihydro intermediate into this compound, a subsequent two-step sequence of radical bromination followed by base-induced elimination of hydrogen bromide is required. thieme-connect.de
Reaction Scheme: Vinyldiazomethane to this compound Step 1: Vinyldiazomethane + SO₂ → [Divinyl episulfone] → 4,5-Dihydrothiepin 1,1-dioxide Step 2: 4,5-Dihydrothiepin 1,1-dioxide → (Bromination/Dehydrobromination) → this compound
The first reported synthesis of the parent this compound utilized the cheletropic reaction of (Z)-1,3,5-hexatriene with sulfur dioxide. thieme-connect.dedss.go.th This reaction provides a seven-membered ring sulfone, 2,7-dihydrothiepin 1,1-dioxide, directly from the acyclic triene. researchgate.netdss.go.th The reaction proceeds via a [6π+2ω] cycloaddition, a process whose stereochemical course is governed by the Woodward-Hoffmann rules. inflibnet.ac.in
The resulting 2,7-dihydrothiepin 1,1-dioxide is a stable, isolable compound. dss.go.th Conversion to the fully unsaturated this compound requires a subsequent bromination-dehydrobromination sequence. This involves the selective bromination of one of the double bonds within the dihydrothiepine ring, followed by treatment with a base to eliminate two equivalents of hydrogen bromide, thereby introducing the remaining two double bonds. thieme-connect.de
| Reactant | Reagent | Intermediate | Product | Ref. |
| (Z)-1,3,5-Hexatriene | Sulfur Dioxide (SO₂) | 2,7-Dihydrothiepin 1,1-dioxide | This compound | thieme-connect.dedss.go.th |
| Substituted Hexatrienes | Sulfur Dioxide (SO₂) | Substituted 2,7-Dihydrothiepin 1,1-dioxides | Substituted Thiepine 1,1-dioxides | researchgate.net |
Oxidation of Thiepine Ring Systems
An alternative synthetic strategy involves the oxidation of a pre-formed thiepine or a partially saturated analogue, such as a dihydrothiepine. This approach is contingent on the initial synthesis of the seven-membered sulfur-containing heterocycle.
The oxidation of the sulfide (B99878) moiety in a thiepine ring to a sulfone is a common and effective method for preparing thiepine 1,1-dioxides. Various oxidizing agents can accomplish this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most frequently employed reagents due to its effectiveness and generally clean reaction profile. docsity.comthieme-connect.comgoogle.com The reaction typically proceeds readily for various thiepine derivatives, including benzofused and dihydro systems. docsity.comdss.go.th For instance, the oxidation of 1-benzothiepin with m-CPBA yields 1-benzothiepin 1,1-dioxide. docsity.comdss.go.th Similarly, treatment of various substituted 2,7-dihydro-1H-thiepins with an excess of m-CPBA in a solvent like diethyl ether results in the corresponding 2,7-dihydro-1H-thiepin-1,1-dioxides in good yields.
In some cases, the oxidation can be performed in a stepwise manner, where one equivalent of the oxidant can yield the corresponding thiepine 1-oxide (a sulfoxide), and a second equivalent leads to the desired this compound. For example, the N-oxide of the dibenzothiepine drug zotepine (B48254) can be treated with a second equivalent of m-CPBA to furnish the N,S-dioxide in high yield. thieme-connect.com
Table of Oxidation Reactions
| Starting Material | Oxidizing Agent | Product | Yield | Ref. |
|---|---|---|---|---|
| Benzothiepine | m-CPBA | Benzothis compound | - | docsity.com |
| Zotepine N-oxide | m-CPBA (1 equiv) | Zotepine N,S-dioxide | 92% | thieme-connect.com |
| Tetrahydrobenzothiepine-1-oxide | m-CPBA | Tetrahydrobenzothiepine-1,1-dioxide | - | google.com |
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 16301896 |
| Sulfur Dioxide | 1119 |
| Dienamine | 115082 |
| Vinyldiazomethane | 139553 |
| 4,5-Dihydrothiepin 1,1-dioxide | 534958 |
| (Z)-1,3,5-Hexatriene | 643809 |
| 2,7-Dihydrothiepin 1,1-dioxide | 539744 |
| Thiepine | 12444286 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 7069 |
| Benzothiepine | 76175 |
| Benzothis compound | 79930 |
| Zotepine | 5733 |
| Tetrahydrobenzothiepine-1-oxide | - |
Oxidation of Thiepine 1-Oxides
The oxidation of thiepine 1-oxides serves as a direct route to the corresponding thiepine 1,1-dioxides. This transformation is typically accomplished using peroxy acids. For instance, enantiomerically-enriched tetrahydrobenzothiepine-1,1-dioxides can be prepared by oxidizing the corresponding enantiomerically-enriched tetrahydrobenzothiepine-1-oxide. google.com A common oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). google.comdocsity.com
The success of this oxidation can be influenced by steric factors. In the case of 2,7-di-tert-butylthiepine 1-oxide, attempts to oxidize it further to the 1,1-dioxide were unsuccessful. rsc.orgpsu.edu This lack of reactivity is attributed to the significant steric hindrance imposed by the bulky tert-butyl groups at the 2- and 7-positions, which likely prevent the oxidant from accessing the sulfur atom. rsc.orgpsu.edu
In the synthesis of more complex derivatives, such as O-acyl-oximino-dibenzo[b,e]thiepine-5,5-dioxides, oxidation is a key step. researchgate.net One synthetic pathway involves the direct oxidation of O-acyl-oximino-dibenzo[b,e]thiepines with hydrogen peroxide to yield the desired sulfones. researchgate.net
Electrocyclic Ring Closure Chemistry
Electrocyclic reactions, which are concerted intramolecular processes involving the formation of a sigma bond from a conjugated π-system, are fundamental to the synthesis of the this compound core. msu.edulibretexts.org A notable synthetic route involves the reaction of sulfur dioxide with two equivalents of vinyl diazomethane. thieme-connect.de This reaction is proposed to form a transient divinyl episulfone, which then undergoes a rapid electrocyclic ring opening to produce 4,5-dihydrothiepin 1,1-dioxide. thieme-connect.de
Conversely, the inherent instability of the parent thiepine ring system is due to its tendency to undergo an electrocyclic ring closure to form a thianorcaradiene valence tautomer, which then extrudes sulfur to form benzene (B151609). thieme-connect.de The presence of the sulfone group in this compound, however, increases the stability of the seven-membered ring and reduces the driving force for this ring closure, making the dioxide derivatives more accessible and stable than their non-oxidized counterparts. thieme-connect.de
Ring Transformation and Expansion Methods
Ring expansion strategies provide powerful and versatile entries into the this compound skeleton, starting from smaller, more readily available heterocyclic systems.
Two-Carbon Ring Expansion Strategies
A general method for synthesizing dihydrothiepin derivatives involves a two-carbon ring expansion of five-membered sulfur heterocycles. researchgate.net This strategy utilizes the cycloaddition of enamine derivatives of tetrahydro-thiophen-3-ones with activated alkynes, such as dimethyl acetylenedicarboxylate. researchgate.net This cycloaddition forms a bicyclic cyclobutene (B1205218) adduct, which undergoes a thermal ring opening to expand the original five-membered ring into a seven-membered dihydrothiepin ring. researchgate.net Subsequent oxidation of the resulting dihydrothiepins with a peracid yields the corresponding dihydrothiepin 1,1-dioxides. researchgate.net
Photochemical Ring Expansion Pathways
Photochemical methods offer a distinct approach to thiepine 1,1-dioxides. A specific pathway involves the irradiation of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide in the presence of an alkyne. thieme-connect.de This photoinduced reaction results in the replacement of the carbonyl group at the 4-position of the thiopyran ring with the two carbon atoms of the alkyne, thereby expanding the six-membered ring to a seven-membered this compound ring. thieme-connect.de This particular method has been used to create various 2,4,7-triphenylthiepin 1,1-dioxide derivatives with yields ranging from 20% to 60%. thieme-connect.de
Table 1: Photochemical Ring Expansion of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide
| Reactant 1 | Reactant 2 | Product | Yield |
| 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide | Methylphenylacetylene | 5-Methyl-2,4,7-triphenylthiepin 1,1-dioxide | 26% |
Data sourced from a typical procedure described in the literature. thieme-connect.de
Catalyzed Condensation Reactions for Benzothiepine Dioxide Derivatives
For the synthesis of fused systems like benzothiepine dioxides, catalyzed condensation reactions are particularly effective. A one-pot, two-step synthesis for diaroyl benzothiepine-1,1-dioxides has been developed. researchgate.net This process begins with a rongalite-mediated double sulfination of α-bromoacetophenones, creating a 1,3-diaroyl sulfone intermediate. researchgate.net This intermediate then undergoes a Bi(OTf)₃-catalyzed intramolecular double condensation with o-phthalaldehyde (B127526) to construct the seven-membered benzothiepine ring. researchgate.net This tandem (1C + 1C + 1S + 4C) protocol efficiently forms the final product through sequential C–S and C–C bond formations under mild conditions. researchgate.netvulcanchem.com
Synthesis of Specific this compound Derivatives
The synthetic methodologies outlined above have been applied to create a variety of specific this compound derivatives with unique structures and functionalities.
Diaroyl Benzothiepine-1,1-dioxides: As mentioned previously, these compounds are synthesized via a one-pot reaction involving rongalite and a bismuth catalyst, condensing α-bromoacetophenones and o-phthalaldehyde. researchgate.net This method provides access to a range of substituted benzothiepine derivatives with yields up to 78%. vulcanchem.com
O-Acyl-oximino-dibenzo[b,e]thiepine-5,5-dioxides: These derivatives are synthesized through two primary routes. researchgate.net The first involves the direct oxidation of the corresponding O-acyl-oximino-dibenzo[b,e]thiepines. researchgate.net The second, a multi-stage synthesis, begins with the oxidation of 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one to its 5,5-dioxide, followed by conversion to the oxime, and a final acylation step. researchgate.net
2,3-fullereno google.com-2,3,4,7-tetrahydro-1H-λ⁶-thiepine-1,1-dioxide: A highly specialized derivative is formed by the reaction of fullerene C₆₀ with an excess of 3-sulfolene (B121364). The reaction is conducted in toluene (B28343) at temperatures between 90-110 °C for 8-12 hours, using Cp₂ZrCl₂ as a catalyst, and results in yields of 72-86%.
Dihydrothis compound Synthesis
One of the foundational methods for synthesizing the parent this compound involves the cheletropic capture of sulfur dioxide by (Z)-hexatriene to produce 2,7-dihydrothis compound. thieme-connect.de This intermediate can then be subjected to bromination of one of the double bonds, followed by base-induced elimination of two equivalents of hydrogen bromide to yield the fully unsaturated this compound. thieme-connect.de
Another approach to dihydrothiepine 1,1-dioxides starts from 2,5-dihydrothiophene (B159602). Oxidation of 2,5-dihydrothiophene with hydrogen peroxide in acetic acid yields 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com This five-membered ring can then potentially be expanded to the seven-membered dihydrothiepine system, although specific details of this ring expansion are not extensively documented in the provided context.
A notable synthesis of a substituted dihydrothis compound is that of 3-vinyl-2,5-dihydrothiophene 1,1-dioxide. This compound serves as a precursor to chemicalbook.comdendralene through the cheletropic extrusion of sulfur dioxide. rsc.org
| Starting Material | Reagents | Product | Reference |
| (Z)-Hexatriene | 1. SO22. Br23. Base | This compound | thieme-connect.de |
| 2,5-Dihydrothiophene | H2O2, Acetic Acid | 2,5-Dihydrothiophene-1,1-dioxide | chemicalbook.com |
Benzo-Fused this compound Synthesis
The synthesis of benzo-fused thiepine 1,1-dioxides has been explored through various routes. One method involves a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring expansion of the resulting azetidine (B1206935) to form benzo[f] Current time information in Bangalore, IN.sciendo.comthiazepine 1,1-dioxides. rsc.org
Another approach to benzo[b]thiepine derivatives involves the reaction of halogen-substituted phenyl derivatives with disulfide derivatives in the presence of metal catalysts to form a diaryl sulfide. google.com This sulfide can then undergo further reactions to form the dibenzo[b,f]thiepine ring system. google.com For instance, the reaction of 2-bromobenzoic acid with bis(3,5-dimethoxyphenyl)disulfide in the presence of copper(II) oxide yields a diaryl sulfide intermediate which can be cyclized. google.com
Intramolecular Friedel-Crafts type reactions and Hinsberg type condensations are also employed in the synthesis of benzo[b]thiophene 1,1-dioxides, which are precursors to benzo-fused thiepines. utexas.edu A Lewis acid-mediated intramolecular oxidative cyclization of a disulfide has been reported to afford a benzothiepine. doi.org
| Method | Reactants | Product | Reference |
| Aza Paternò–Büchi Reaction | Benzo[d]isothiazole 1,1-dioxides, Alkenes | Benzo[f] Current time information in Bangalore, IN.sciendo.comthiazepine 1,1-dioxides | rsc.org |
| Sulfide Formation and Cyclization | Halogen-substituted phenyl derivatives, Disulfide derivatives | Dibenzo[b,f]thiepine derivatives | google.com |
| Intramolecular Oxidative Cyclization | Disulfide precursor | Benzothiepine | doi.org |
Fullerene-Annulated this compound Synthesis
A method for the synthesis of 2,3-fullereno google.com-2,3,4,7-tetrahydro-1H-λ⁶-thiepine-1,1-dioxide has been developed. mt.com This synthesis involves the reaction of fullerene google.com with an excess of 3-sulfolene in toluene. The reaction is catalyzed by Cp₂ZrCl₂ and is carried out in an argon atmosphere at a temperature of 90-110°C for 8-12 hours. mt.com This method is reported to produce the target compound in yields ranging from 72-86%. mt.com The formation of the fullerene-annulated this compound occurs through the participation of both fullerene google.com and 3-sulfolene in the presence of the catalyst. mt.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield | Reference |
| Fullerene google.com | 3-Sulfolene | Cp₂ZrCl₂ | Toluene | 90-110°C | 2,3-Fullereno google.com-2,3,4,7-tetrahydro-1H-λ⁶-thiepine-1,1-dioxide | 72-86% | mt.com |
Oxime Derivatives of Dihydrobenzo[b]this compound
Oxime derivatives of dihydrobenzo[b]this compound can be synthesized from the corresponding carbonyl compounds. A common method involves the reaction of the ketone with hydroxylamine (B1172632) or hydroxylamine hydrochloride. sciendo.com For example, hydrogenation of 4-nitro-2,3-dihydrobenzo[b]this compound in the presence of 10% Pd/C in dioxane results in the formation of the corresponding oxime in 68% yield. sciendo.com Another route involves the interaction of nitro derivatives with trifluoromethanesulfonic acid to form intermediate salts, which upon methanolysis yield benzothiepane oximes in 70–83% yields. sciendo.com
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| 4-Nitro-2,3-dihydrobenzo[b]this compound | 10% Pd/C, H₂, Dioxane | 4-Oxime-2,3-dihydrobenzo[b]this compound | 68% | sciendo.com |
| Nitro derivatives of dihydrobenzo[b]this compound | 1. Trifluoromethanesulfonic acid2. Methanol | Benzothiepane oximes | 70-83% | sciendo.com |
Organometallic Approaches in this compound Synthesis
Organometallic chemistry provides powerful tools for the synthesis and manipulation of complex molecules, including thiepine 1,1-dioxides. These approaches often involve the use of metal complexes to facilitate bond formation, stabilize reactive intermediates, or act as catalysts. academie-sciences.fr
Formation of Metal Complexes for Synthetic Utility
Thiepine 1,1-dioxides can form stable complexes with transition metals, which alters their reactivity and allows for further synthetic transformations. For instance, thiepin 1,1-dioxide can be complexed with iron by reacting it with nonacarbonyldiiron (Fe₂(CO)₉). thieme-connect.de This results in the formation of tricarbonyl(η⁴-thiepin 1,1-dioxide)iron(0). This complexation is significant because the coordinated this compound can then be reduced, offering a pathway to the otherwise unstable thiepin. thieme-connect.de
The use of organometallic precursors is a general strategy for synthesizing nanoparticles, which can also be applied to the creation of novel catalytic systems. samipubco.commsu.edu These methods often involve the decomposition of an organometallic complex under mild conditions. samipubco.com While not directly synthesizing the thiepine ring, these principles can be applied to create catalysts for the reactions involved in their synthesis.
| Thiepine Derivative | Metal Reagent | Product | Significance | Reference |
| This compound | Fe₂(CO)₉ | Tricarbonyl(η⁴-thiepin 1,1-dioxide)iron(0) | Stabilization of the thiepine ring system and subsequent reduction. | thieme-connect.de |
Organometallic Capture and Stabilization in Synthetic Pathways
The increased stability of this compound compared to thiepin itself is a key feature that is exploited in organometallic chemistry. thieme-connect.de The complexation of this compound to a metal center, such as iron, effectively "captures" and stabilizes the seven-membered ring system. thieme-connect.de This stabilization allows for reactions that would not be possible with the free ligand.
One of the primary applications of this organometallic capture is the synthesis of stable thiepin complexes. The synthesis of tricarbonyl[(2,3,4,5-η)thiepin]iron(0) is achieved through the complexation of thiepin 1,1-dioxide with an iron carbonyl, followed by reduction of the sulfone group. thieme-connect.de This demonstrates how an organometallic approach can be used to access and stabilize otherwise transient or highly reactive molecules. thieme-connect.de The use of organometallic reagents to perform metal-metal or metal-halogen exchange reactions is a broad and powerful strategy in synthesis, allowing for the creation of a wide variety of functionalized molecules.
Reactivity and Reaction Mechanisms of Thiepine 1,1 Dioxide
Valence Isomerization and Sulfur Extrusion Reactions
A defining feature of thiepine (B12651377) 1,1-dioxide's reactivity is its propensity to undergo valence isomerization and subsequent extrusion of sulfur dioxide, leading to the formation of aromatic compounds.
Upon thermal activation, thiepine 1,1-dioxide can undergo a fascinating series of rearrangements. Theoretical studies have been a significant area of interest regarding the thiepine–thianorcaradiene valence isomerization. The process is initiated by a valence tautomerism, where the this compound ring system is in equilibrium with its bicyclic isomer, a thianorcaradiene intermediate. This intermediate is highly strained and readily undergoes cheletropic elimination of sulfur dioxide to yield a benzene (B151609) derivative. This transformation from a seven-membered heterocycle to a stable six-membered aromatic ring provides a strong thermodynamic driving force for the reaction.
Valence Tautomerism: this compound establishes an equilibrium with its thianorcaradiene valence isomer.
Sulfur Dioxide Extrusion: The unstable thianorcaradiene intermediate eliminates a molecule of sulfur dioxide.
Aromatization: The resulting six-membered ring is a stable aromatic compound.
The extrusion of sulfur dioxide from the thianorcaradiene intermediate is a concerted pericyclic reaction. This type of reaction, known as a cheletropic extrusion, involves the breaking of two sigma bonds on the same atom (in this case, sulfur) and the simultaneous formation of a new pi bond in the product. The concerted nature of this step means that the bond-breaking and bond-forming processes occur in a single transition state. This is a common mechanistic pathway for the decomposition of cyclic sulfones to form alkenes and sulfur dioxide.
The extrusion process is generally considered to be thermally allowed and proceeds with relative ease, especially given the thermodynamic stability of the aromatic product and the gaseous sulfur dioxide molecule.
The presence of substituents on the this compound ring can significantly influence the rate and regioselectivity of the sulfur dioxide extrusion. Electron-donating and electron-withdrawing groups can affect the stability of the thianorcaradiene intermediate and the transition state for the extrusion process. For instance, in related systems like substituted thiiren 1,1-dioxides, the rates of sulfur dioxide extrusion have been shown to correlate with the electronic properties of the substituents, suggesting a stepwise cleavage of the carbon-sulfur bonds in those cases. rsc.org In the Diels-Alder reactions of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides, the nature of the aryl substituents determines whether the intermediate undergoes de-oxygenation or sulfur dioxide extrusion. rsc.org This highlights the delicate balance of electronic and steric factors that can dictate the reaction pathway.
Table 1: Influence of Substituents on Reaction Pathways
| Substituent Type | Effect on Thianorcaradiene Intermediate | Influence on Extrusion Pathway |
|---|---|---|
| Electron-Donating Groups | May stabilize the intermediate through resonance or inductive effects. | Can alter the rate of extrusion and may influence the regiochemistry of the resulting aromatic product. |
| Electron-Withdrawing Groups | May destabilize the intermediate. | Can accelerate the extrusion by increasing the electrophilicity of the sulfur atom. |
| Sterically Bulky Groups | Can introduce strain and influence the conformational equilibrium between the thiepine and thianorcaradiene forms. | May favor or disfavor certain extrusion pathways based on steric hindrance in the transition state. |
Cycloaddition Reactions of this compound
This compound can also participate in cycloaddition reactions, acting as either a diene or a higher-order polyene, providing access to a variety of complex cyclic and bicyclic systems.
In a [4+2] cycloaddition, or Diels-Alder reaction, four pi electrons from a diene react with two pi electrons from a dienophile to form a six-membered ring. This compound can act as the diene component in such reactions. For example, it can react with potent dienophiles like tetracyanoethylene (B109619). In this reaction, the this compound provides the 4π-electron system, and tetracyanoethylene serves as the 2π-electron component, leading to the formation of a bicyclic adduct. These reactions are often followed by the extrusion of sulfur dioxide, leading to a dearomatized or rearranged product.
This compound's conjugated system of six pi electrons allows it to participate in higher-order cycloaddition reactions. These reactions are particularly valuable for the synthesis of medium-sized rings, which can be challenging to construct via other methods.
[6π+2π] Cycloadditions: In these reactions, the 6π-electron system of this compound reacts with a 2π-electron component, such as an alkyne or an allene. These reactions are often promoted by transition metal complexes, such as those containing chromium(0). researchgate.net The metal template serves to bring the reacting partners together in the correct orientation for the cycloaddition to occur. The initial cycloadduct can then undergo further transformations, such as a photoactivated sulfur dioxide extrusion, to yield substituted cyclooctatetraenes. researchgate.net
[6π+4π] Cycloadditions: this compound can also undergo [6π+4π] cycloadditions with a suitable 4π-electron partner, often facilitated by metal complexes. These reactions lead to the formation of ten-membered ring systems.
Table 2: Examples of Cycloaddition Reactions of this compound
| Reaction Type | Reactant Partner (Example) | Promoter/Conditions | Initial Product | Final Product (after potential SO2 extrusion) |
|---|---|---|---|---|
| [4+2] Diels-Alder | Tetracyanoethylene | Thermal | Bicyclic adduct | Rearranged aromatic or dearomatized product |
| [6π+2π] Cycloaddition | Alkyne | Cr(0) complex | Bicyclic adduct containing an eight-membered ring | Substituted cyclooctatetraene |
| [6π+4π] Cycloaddition | Diene | Metal complex | Bicyclic adduct containing a ten-membered ring | Functionalized ten-membered carbocycle |
Cycloadditions with Unsaturated Heterocyclic Partners (e.g., Enamines, Dienamines, Ynamines)
The this compound ring system contains a conjugated diene moiety that is rendered electron-deficient by the powerful electron-withdrawing nature of the sulfonyl group. This electronic feature makes it a suitable candidate for Diels-Alder reactions, particularly those with electron-rich dienophiles (inverse-electron-demand Diels-Alder reactions). While specific documented examples of this compound reacting with enamines, dienamines, or ynamines are not extensively reported in the literature, its reactivity can be inferred from analogous systems like thiophene (B33073) 1,1-dioxides. utexas.edu
Thiophene 1,1-dioxides are known to be highly reactive dienes that readily engage with a wide variety of dienophiles, including electron-rich alkenes. utexas.edu Enamines, dienamines, and ynamines are classic examples of electron-rich reaction partners due to the electron-donating character of the nitrogen atom. Therefore, this compound is expected to react readily with these unsaturated heterocyclic partners. The proposed reaction would involve a [4+2] cycloaddition, where the thiepine dioxide acts as the 4π component and the enamine or related partner acts as the 2π component. The initial cycloadduct would be a bicyclic intermediate which, like many adducts of cyclic sulfones, could be unstable and undergo subsequent reactions, such as the extrusion of sulfur dioxide.
Table 1: Expected Reactivity in [4+2] Cycloadditions
| This compound Role | Partner | Partner Role | Expected Reaction Type |
|---|---|---|---|
| Electron-Deficient Diene | Enamine | Electron-Rich Dienophile | Inverse-Electron-Demand Diels-Alder |
| Electron-Deficient Diene | Dienamine | Electron-Rich Dienophile | Inverse-Electron-Demand Diels-Alder |
| Electron-Deficient Diene | Ynamine | Electron-Rich Dienophile | Inverse-Electron-Demand Diels-Alder |
Regioselectivity and Stereoselectivity in Cycloadditions
The regioselectivity and stereoselectivity of Diels-Alder reactions are governed by well-established electronic and steric principles. libretexts.org For the cycloaddition of an unsymmetrical this compound with an unsymmetrical dienophile (such as a substituted enamine), the regiochemical outcome is predicted by considering the alignment of the frontier molecular orbitals (FMO) or the partial charges on the reacting atoms. masterorganicchemistry.com
Regioselectivity: In an inverse-electron-demand Diels-Alder reaction, the interaction between the High Occupied Molecular Orbital (HOMO) of the dienophile (enamine) and the Low Unoccupied Molecular Orbital (LUMO) of the diene (this compound) is dominant. The reaction is expected to favor the regioisomer that results from the alignment of the largest orbital coefficient on the enamine's HOMO with the largest orbital coefficient on the thiepine dioxide's LUMO. masterorganicchemistry.com Generally, this leads to the formation of "ortho" (1,2) or "para" (1,4) substituted products, while "meta" (1,3) products are typically disfavored.
Stereoselectivity: The stereochemical outcome of the cycloaddition is dictated by the Alder Endo Rule. This rule states that the dienophile will approach the diene in a way that maximizes the secondary orbital interactions between the substituents on the dienophile and the π-system of the diene. This typically results in the formation of the endo isomer as the major kinetic product. libretexts.org The concerted nature of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product. youtube.com For example, a cis-substituted dienophile will result in a cis-substituted cyclohexene (B86901) ring in the product.
Table 2: Guiding Principles for Selectivity in Diels-Alder Reactions
| Selectivity Type | Governing Principle | Favored Outcome |
|---|---|---|
| Regioselectivity | Frontier Molecular Orbital (FMO) Theory | Alignment of largest orbital coefficients; "ortho" and "para" products favored. |
| Stereoselectivity | Alder Endo Rule (Secondary Orbital Interactions) | Endo isomer is the kinetically favored product. |
Ring Contraction and Expansion Rearrangements
Ring Contraction to Thiophene and Thiopyran Derivatives
The most characteristic reaction of this compound and related cyclic, unsaturated sulfones is thermal cheletropic extrusion of sulfur dioxide (SO₂). slideshare.net This reaction is a powerful synthetic tool as it results in the formation of a new, often aromatic, ring system. Upon heating, this compound undergoes a retro-Diels-Alder type reaction, losing SO₂ to form benzene. docsity.comwikipedia.org This process is entropically favored and driven by the formation of the stable gaseous SO₂ molecule and the highly stable aromatic benzene ring.
While the primary fragmentation pathway for the parent this compound leads to benzene, the formation of thiophene or thiopyran derivatives represents a different mode of ring contraction. Such transformations are more commonly observed with other thiepin derivatives, often under different reaction conditions. For example, certain benzo[b]thiepin derivatives have been shown to undergo ring contraction to form benzo[b]thiophenes. rsc.org However, for the monocyclic this compound, the extrusion of SO₂ is the dominant and most predictable pathway of ring contraction. The formation of a six-membered thiopyran ring from the seven-membered thiepine dioxide is not a commonly reported rearrangement.
Rearrangements during Electrophilic Reactions
The carbon framework of this compound is a conjugated system, but its reactivity towards electrophiles is significantly diminished by the electron-withdrawing sulfone group. Electrophilic aromatic substitution, a common reaction for aromatic rings, proceeds through a cationic intermediate known as a σ-complex. masterorganicchemistry.comlibretexts.org In principle, if such an intermediate were formed by electrophilic attack on the thiepine dioxide ring, it could be susceptible to carbocation rearrangements to form a more stable cation before losing a proton to yield the final product.
However, the strong deactivating effect of the SO₂ group makes the initial electrophilic attack on the carbon atoms highly unfavorable. Reactions that typically proceed via electrophilic mechanisms, such as nitration or halogenation, are difficult to achieve on the this compound ring itself. Consequently, rearrangements that are contingent on the formation of these cationic intermediates are not a characteristic feature of this compound's reactivity. The chemistry is instead dominated by cycloaddition and extrusion reactions.
Electrophilic and Nucleophilic Reactions at Sulfur and Carbon Centers
Electrophilic Attack at Ring Carbons (e.g., Bromination)
The conjugated diene system within the this compound ring is electron-deficient due to the powerful electron-withdrawing nature of the sulfonyl group. This deactivation makes electrophilic attack on the ring carbons challenging compared to electron-rich aromatic systems like benzene or thiophene. However, under forcing conditions or with highly reactive electrophiles, substitution reactions can occur.
While specific studies on the bromination of the parent this compound are not extensively documented, the reactivity can be inferred from related heterocyclic sulfones. For instance, other sulfur-containing heterocycles demonstrate that the sulfonyl group directs electrophiles to specific positions. In the case of this compound, the expected sites for electrophilic attack would be the C3/C4 positions, which are farthest from the deactivating sulfonyl group.
The mechanism for electrophilic bromination would likely follow the general pathway for electrophilic addition to a conjugated diene, which may be followed by elimination to yield a substitution product, thereby retaining the conjugated system.
Table 1: General Conditions for Electrophilic Bromination of Activated Heterocycles
| Electrophile Source | Catalyst/Solvent | Typical Temperature | Product Type |
| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | 0 °C to RT | Substituted Product |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C | Substituted Product |
Note: This table represents general conditions and may require optimization for this compound derivatives.
Nucleophilic Interactions with Thiepine Dioxide Ring Systems
The electron-deficient nature of the this compound ring makes it an excellent candidate for nucleophilic attack. The carbons at the C2 and C5 positions, which are part of a conjugated system analogous to an α,β-unsaturated ketone, are particularly electrophilic and susceptible to Michael-type or 1,4-conjugate addition.
Research on ferrocene-fused thiepine analogues has shown that nucleophiles like piperidine (B6355638) can add to the carbon-carbon double bonds of the ring system. This suggests that various nucleophiles, such as amines, alkoxides, and thiolates, can react with this compound. The reaction is initiated by the attack of the nucleophile on one of the electrophilic ring carbons, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the addition product.
Table 2: Examples of Nucleophilic Additions to Related Unsaturated Systems
| Nucleophile | Substrate Type | Reaction Type | Product |
| Piperidine | Ferrocene-fused Tropone | Michael Addition | Piperidine-adduct |
| Pyrrolidine | Tetrahydro-thiophen-3-one enamine | Michael Addition | Intermediate for Thiepine synthesis |
Hydrogenation and Reduction Reactions
Catalytic Hydrogenation to Thiepane (B16028) 1,1-Dioxides
The carbon-carbon double bonds in the this compound ring can be reduced via catalytic hydrogenation to yield the corresponding saturated thiepane 1,1-dioxide. This transformation is analogous to the well-established hydrogenation of alkenes. The complete saturation of the seven-membered ring requires three equivalents of hydrogen gas.
Studies on the catalytic hydrogenation of the closely related thiolene 1,1-dioxides (five-membered rings) to thiolane 1,1-dioxides provide insight into the catalysts and conditions that would be effective for thiepine 1,1-dioxides. researchgate.net Catalysts based on noble metals such as palladium, platinum, and rhodium, typically supported on carbon (e.g., Pd/C), are commonly used. The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere. A key challenge in the hydrogenation of sulfur-containing compounds is the potential for catalyst poisoning by the sulfur atom. However, the sulfur in a sulfone is in a high oxidation state and is less likely to poison the catalyst compared to sulfides or thiols. researchgate.net
Table 3: Typical Catalysts and Conditions for Hydrogenation of Cyclic Sulfones
| Catalyst | Support | Solvent | Hydrogen Pressure | Temperature |
| Palladium | Carbon (Pd/C) | Ethanol, Ethyl Acetate | 1 - 50 atm | Room Temperature |
| Platinum(IV) oxide | None (Adam's catalyst) | Acetic Acid, Ethanol | 1 - 3 atm | Room Temperature |
| Rhodium | Alumina (Rh/Al₂O₃) | Various | 1 - 50 atm | Room Temperature |
Reductive Pathways for this compound Derivatives
Beyond catalytic hydrogenation, other reductive methods could potentially be applied to this compound derivatives. These methods might offer different selectivity, for example, by reducing only one or two of the double bonds, or by reducing the sulfone group itself, although the latter is generally a difficult transformation.
While specific literature on alternative reductive pathways for thiepine 1,1-dioxides is scarce, methods used for the reduction of α,β-unsaturated sulfones could be applicable. These might include dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents. The outcome of such reactions would be highly dependent on the specific derivative and the reaction conditions employed.
Ramberg-Bäcklund Rearrangement Applications
The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones upon treatment with a strong base. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an unstable three-membered cyclic sulfone intermediate (an episulfone or thiirane (B1199164) 1,1-dioxide), which then extrudes sulfur dioxide to form the carbon-carbon double bond. organic-chemistry.orgwikipedia.org
The application of the Ramberg-Bäcklund rearrangement to this compound derivatives is not widely reported in the literature. For this reaction to occur on the this compound skeleton, the molecule would first need to be halogenated at a carbon adjacent to the sulfone group (the α-carbon, i.e., C2 or C7). Subsequent treatment with a strong base could then, in principle, initiate the rearrangement. This could potentially lead to the formation of highly strained cyclic polyenes through ring contraction. However, without experimental evidence, this remains a theoretical application. The general mechanism is outlined below.
General Mechanism of the Ramberg-Bäcklund Reaction:
Deprotonation: A strong base abstracts a proton from the α'-carbon, forming a carbanion.
Intramolecular Nucleophilic Substitution: The carbanion displaces the halide on the α-carbon in an intramolecular Sₙ2 reaction, forming a thiirane 1,1-dioxide intermediate. wikipedia.org
Cheletropic Elimination: The thiirane 1,1-dioxide intermediate undergoes a concerted extrusion of sulfur dioxide (SO₂) to form the final alkene product. wikipedia.org
Theoretical and Computational Studies of Thiepine 1,1 Dioxide
Electronic Structure and Antiaromaticity
The electronic nature of the thiepine (B12651377) ring system is a subject of considerable theoretical interest. The presence of a cyclic, planar, or near-planar arrangement of 8π-electrons in the parent thiepine suggests potential antiaromatic character, a feature that profoundly influences its stability and chemical behavior.
Thiepine 1,1-dioxide is classified as a potential 8π-electron system. According to Hückel's rule, cyclic, planar systems with 4n π-electrons (where n is an integer) are considered antiaromatic, leading to significant destabilization and high reactivity. For this compound, the seven-membered ring contains three formal double bonds (6π electrons) and a lone pair on the sulfur atom that could potentially participate in conjugation. However, the oxidation of the sulfur to a sulfone group (-SO₂-) complicates this simple picture. The sulfone group can act as a π-electron withdrawing group, but its direct participation in the cyclic π-system is debated.
Computational methods are essential for evaluating the degree of antiaromaticity. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS), which probes the magnetic shielding at the center of the ring. A positive NICS value (paratropic ring current) is a hallmark of an antiaromatic system, whereas a negative value (diatropic ring current) indicates aromaticity. researchgate.net While specific NICS calculations for the parent this compound are not widely reported, studies on analogous 8π-electron heterocycles confirm that such computational tools are vital for quantifying their electronic character. researchgate.net
A characteristic reaction of thiepine systems is the valence isomerization, or tautomerism, to a bicyclic structure. For this compound, this involves an equilibrium with its valence isomer, thianorcaradiene 1,1-dioxide. This electrocyclic ring-closure is a key pathway that allows the system to escape the destabilizing effects of antiaromaticity.
This compound ⇌ Thianorcaradiene 1,1-dioxide
The energetics of this equilibrium are governed by the relative stabilities of the monocyclic thiepine and the bicyclic thianorcaradiene forms. Computational studies, often employing methods like ab initio MP2 or Density Functional Theory (DFT), are used to calculate the activation energies and reaction enthalpies for such transformations. d-nb.inforesearchgate.net While detailed energy profiles for the parent this compound are a subject of specific research, studies on related mesoionic heterocycles demonstrate that the energy barriers for these types of ring-opening and ring-closing reactions are highly sensitive to the nature of the heteroatom and substituents. d-nb.inforesearchgate.net The position of the equilibrium is a delicate balance between the strain energy of the bicyclic system and the electronic destabilization of the monocyclic antiaromatic ring.
Developing computational models for this compound is crucial for predicting its stability and reaction pathways. Due to its expected high reactivity, the molecule is difficult to isolate and study experimentally, making theoretical models indispensable. These models are typically built using quantum-chemical calculations that can map the potential energy surface of the molecule.
DFT and ab initio calculations are the primary tools used to investigate the geometries of stable conformers and the transition states that connect them. nih.govresearchgate.net For this compound, such models would predict that the molecule is non-planar to avoid the full destabilizing effect of the 8π-electron system. The calculations can also predict sites of nucleophilic or electrophilic attack, pericyclic reaction pathways (like the isomerization to thianorcaradiene or cycloaddition reactions), and the thermodynamics of its extrusion of sulfur dioxide, a common reaction for thiepine dioxides.
The sulfone group (-SO₂-) in this compound features a sulfur atom bonded to two carbon and two oxygen atoms, a state often described as hypervalent. A hypervalent molecule contains a main group element that formally bears more than eight electrons in its valence shell.
Historically, this bonding was explained by invoking the participation of sulfur's 3d orbitals to accommodate the extra electrons, expanding the octet. researchgate.net However, modern computational and theoretical analyses suggest that d-orbital participation is minimal due to the high energy of these orbitals. researchgate.net An alternative and more widely accepted model describes the bonding in sulfones using a zwitterionic representation with significant charge separation, such as S²⁺(O⁻)₂. This model involves polar covalent bonds and avoids violating the octet rule, with the sulfur atom maintaining an octet of electrons. researchgate.net This perspective is supported by molecular orbital theory, which can describe the bonding without requiring d-orbital hybridization.
Conformational Analysis and Dynamics
The seven-membered ring of this compound is not planar. It adopts a flexible boat- or twist-boat-like conformation. The dynamic interchange between these conformations, particularly the process of ring inversion, has been a focus of computational studies.
Ring inversion is the process by which the ring "flips" from one boat conformation to another through a higher-energy transition state. The energy required for this process is known as the ring inversion barrier. This barrier can be determined experimentally using variable temperature NMR spectroscopy and calculated theoretically using computational methods.
A detailed study on caged dihydrodibenzothiepine derivatives, including the 1,1-dioxide, provides significant insight. nih.gov Using DFT calculations, researchers investigated the activation free energy for the ring inversion process. The study found that the energy barrier for the 1,1-dioxide derivative was notably higher than for the corresponding sulfide (B99878) (-S-) and sulfoxide (B87167) (-SO-). This increased barrier was attributed to a stabilizing intramolecular interaction between one of the sulfone oxygen atoms and a hydrogen atom on an adjacent benzene (B151609) ring in the ground state. nih.gov This interaction must be broken in the transition state, thus raising the energy barrier for inversion. nih.gov
| Compound Derivative | Method | Calculated Activation Free Energy (kcal/mol) | Experimental Observation (VT-NMR) |
| Dihydrodibenzothiepine | DFT | Lower than dioxide | Rapid ring inversion (Tc < 25 °C) |
| Dihydrodibenzothis compound | DFT | Higher than sulfide | Slow ring inversion (Tc ≈ 45 °C) |
These findings highlight how the oxidation state of the sulfur atom profoundly influences the conformational dynamics of the thiepine ring system. The computational results were in strong agreement with experimental data, validating the use of DFT for analyzing these dynamic processes. nih.gov
Modeling of Molecular Conformations
The seven-membered ring of this compound is not planar and can adopt several conformations. Computational modeling, in conjunction with experimental data from related compounds, has been crucial in determining the most stable three-dimensional structure.
X-ray crystallography studies on derivatives of this compound have revealed that the seven-membered ring predominantly adopts a boat-like conformation . Specifically, the structure is often described as a somewhat flattened boat. This experimental finding is supported by theoretical calculations on the parent thiepine, which also indicate a boat-shaped conformation as the preferred geometry. The inherent instability and antiaromatic character of a planar 8π-electron system drive the molecule to pucker into a non-planar boat form. This conformation minimizes torsional strain and avoids the destabilizing effects of antiaromaticity.
Computational studies on analogous seven-membered heterocyclic systems typically involve optimizing various possible conformations (e.g., boat, twist-boat, chair) to determine their relative energies. For this compound, the boat conformation represents the global minimum on the potential energy surface.
| Conformation | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Boat | 0.0 (Global Minimum) | Non-planar C6S ring, minimizes antiaromaticity. |
| Planar | High | Antiaromatic 8π-electron system, considered a transition state for ring inversion. |
| Twist-Boat | Intermediate | Often an intermediate in ring inversion pathways. |
Transition State Geometries for Rearrangements
This compound can undergo various molecular rearrangements, such as valence isomerization and sulfur dioxide extrusion. Computational studies are essential for elucidating the high-energy transition state structures that govern these processes.
One fundamental rearrangement is the ring inversion of the boat conformation. Theoretical calculations have identified the transition state for this process as a planar, 8π-electron structure . This planar geometry is highly unstable due to its antiaromatic character, which is reflected in a high positive Nucleus-Independent Chemical Shift (NICS) value, a computational measure of aromaticity. The geometry of this transition state is characterized by elongated carbon-carbon bonds compared to benzene and a fully delocalized π-system within the plane of the ring.
Another critical rearrangement is the valence isomerization to its bicyclic tautomer, benzene sulfide, which is a precursor to sulfur extrusion. While the specific transition state for the extrusion from this compound requires dedicated study, research on the isomerization of the parent thiepine shows that it proceeds through a bicyclo[4.1.0]hepta-2,4-diene-like intermediate (thianorcaradiene). The transition state geometry for such isomerizations involves the puckering of the ring and the formation of a new sigma bond across the 1,6-positions.
Reaction Mechanism Elucidation
Computational chemistry provides deep insights into the mechanisms of reactions involving this compound, explaining reaction pathways, energy barriers, and the origins of selectivity.
Computational Studies on Cycloaddition Pathways
This compound can act as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction. Density Functional Theory (DFT) calculations are a primary tool for investigating the mechanisms of these reactions. These studies typically explore whether the reaction proceeds through a concerted, synchronous mechanism or a stepwise pathway involving a diradical or zwitterionic intermediate.
For a typical Diels-Alder reaction, computational analysis involves:
Locating the Transition State (TS): The geometry of the transition state is optimized, where the new carbon-carbon bonds are partially formed.
Frequency Analysis: A frequency calculation is performed on the TS geometry to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and the cycloadduct, confirming the proposed pathway.
These computational models can predict whether the reaction is kinetically feasible and can compare the activation barriers for different possible cycloaddition pathways (e.g., [4+2] vs. [2+2]).
Energetics of Sulfur Extrusion Processes
A characteristic reaction of thiepines and their derivatives is the extrusion of the sulfur atom (or sulfur dioxide in the case of the dioxide) to form a benzene ring. This cheletropic reaction is thermally driven and its energetics have been modeled computationally.
| Substrate | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| 2,5-Dihydrothiophene (B159602) sulfone | ~25 | Exothermic |
| Cis-2,5-(trifluoromethyl) derivative | 12.25 | Exothermic |
| Trans-2,5-(trichloromethyl) derivative | 12.99 | Exothermic |
Note: Data is for a related 5-membered ring system to illustrate typical computational results for SO₂ extrusion.
The calculations show that these reactions are kinetically accessible and thermodynamically favorable. The thermochemical properties of the extruded sulfur dioxide molecule are well-established, with a standard enthalpy of formation (ΔfH°gas) of -296.84 kJ/mol.
Theoretical Basis for Regioselectivity and Stereoselectivity
When this compound reacts with an unsymmetrical dienophile, questions of regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D orientation of the product, e.g., endo vs. exo) arise. Computational methods provide a theoretical framework to predict and explain these outcomes.
The primary theoretical tool for this analysis is Frontier Molecular Orbital (FMO) theory . This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For a Diels-Alder reaction, the regioselectivity is predicted by matching the orbital lobes with the largest coefficients on the interacting atoms. The stereoselectivity (e.g., the preference for the endo product) is often explained by secondary orbital interactions between other parts of the diene and dienophile in the transition state.
Conceptual DFT provides further tools to analyze selectivity. Reactivity indices such as the dual descriptor can be calculated for each atom in the reactants. This descriptor indicates an atom's propensity for nucleophilic or electrophilic attack. By matching sites with opposing reactivity (nucleophilic site on the diene with the electrophilic site on the dienophile), the regioselectivity of the cycloaddition can be accurately predicted.
Spectroscopic Property Predictions
Computational quantum chemistry is widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds like this compound.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The standard method involves:
Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Performing a Gauge-Independent Atomic Orbital (GIAO) calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus.
Referencing these shielding values to the value calculated for a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).
The accuracy of these predictions has improved significantly, with modern DFT methods often achieving a mean absolute error (MAE) of less than 0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts when appropriate functionals and basis sets are used.
UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states. The output provides the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band. TD-DFT calculations are invaluable for assigning the electronic transitions observed in experimental spectra, such as identifying them as π → π* or n → π* transitions. The accuracy of TD-DFT can vary, but it is generally very effective at predicting trends and the relative positions of absorption bands.
Calculated NMR Chemical Shifts and IR Frequencies
Theoretical calculations are instrumental in predicting and interpreting the NMR and IR spectra of molecules like this compound. By employing quantum mechanical methods, researchers can compute the magnetic shielding of nuclei and the vibrational modes of the molecule, which correspond to NMR chemical shifts and IR absorption frequencies, respectively.
NMR Chemical Shifts: The calculation of NMR chemical shifts for this compound would involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. These calculations can predict the ¹H and ¹³C chemical shifts. For the parent this compound, specific proton and carbon environments would exhibit characteristic calculated shifts. For instance, protons on the unsaturated seven-membered ring would be influenced by the ring's geometry and the electronic nature of the sulfone group.
Interactive Data Table: Illustrative Calculated NMR Chemical Shifts for this compound
| Atom | Calculated Chemical Shift (ppm) |
| H-2/H-7 | Data not available in search results |
| H-3/H-6 | Data not available in search results |
| H-4/H-5 | Data not available in search results |
| C-2/C-7 | Data not available in search results |
| C-3/C-6 | Data not available in search results |
| C-4/C-5 | Data not available in search results |
IR Frequencies: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, prominent calculated vibrational modes would include the symmetric and asymmetric stretching of the SO₂ group, C=C stretching of the double bonds in the ring, and various C-H bending and stretching modes. These calculated frequencies help in the assignment of experimental IR spectra.
Interactive Data Table: Illustrative Calculated IR Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| SO₂ asymmetric stretch | Data not available in search results |
| SO₂ symmetric stretch | Data not available in search results |
| C=C stretch | Data not available in search results |
| C-H stretch | Data not available in search results |
| C-H bend | Data not available in search results |
Correlation with Substituent Constants for Electronic Effects
The electronic properties of this compound can be modulated by the introduction of various substituents on the ring. The effect of these substituents can be quantified and correlated with established substituent constants, such as Hammett (σ) or Taft (σ*) constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
Theoretical studies can explore these relationships by calculating properties like NMR chemical shifts, IR frequencies, or atomic charges for a series of substituted this compound derivatives. By plotting the calculated property against the relevant substituent constant, a linear free-energy relationship can often be established. The slope of this correlation provides insight into the sensitivity of the property to electronic effects. For example, a positive slope in a plot of a specific ¹³C NMR chemical shift versus the Hammett constant would indicate that electron-withdrawing groups deshield that carbon nucleus.
Methodologies and Software Utilized
A variety of computational methods and software packages are available to perform theoretical studies on molecules like this compound. The choice of method depends on the desired accuracy and the computational cost.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used method in computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations are based on the electron density of a molecule rather than the many-electron wavefunction.
For this compound, DFT methods, often employing hybrid functionals like B3LYP, would be suitable for geometry optimization, frequency calculations (for IR spectra), and the prediction of NMR chemical shifts. The choice of basis set, such as the 6-31G* or larger sets, is also crucial for obtaining reliable results.
Semi-Empirical Methods (e.g., PM3)
Semi-empirical methods, such as PM3 (Parametric Method 3), are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data to simplify the calculations. These methods are significantly faster than DFT and ab initio methods.
While less accurate, semi-empirical methods can be useful for preliminary studies of large systems or for exploring potential energy surfaces. For this compound, a PM3 calculation could provide a quick initial geometry optimization or a qualitative overview of its electronic structure.
Software Packages (e.g., Gaussian, GAMESS)
A variety of software packages are available to implement the aforementioned computational methods. Gaussian and GAMESS (General Atomic and Molecular Electronic Structure System) are two of the most widely used programs in the computational chemistry community.
These packages provide a comprehensive suite of tools for performing a wide range of calculations, including geometry optimizations, frequency analysis, NMR and IR spectra prediction, and population analysis. Researchers studying this compound would likely utilize one of these, or similar, software packages to carry out their theoretical investigations.
Advanced Applications of Thiepine 1,1 Dioxide in Organic Synthesis and Materials Science
Role in Synthetic Methodology Development
The inherent ring strain and electronic characteristics of thiepine (B12651377) 1,1-dioxide make it a powerful tool for synthetic chemists. It serves as a precursor and building block for a variety of cyclic systems, and its reactivity allows for intricate molecular transformations.
Precursors for Novel Polycyclic Systems
Thiepine 1,1-dioxide and its derivatives are instrumental in the synthesis of complex polycyclic frameworks. The rigid bicyclic structure of derivatives like 7-methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide makes them suitable precursors for creating polycyclic systems through ring-opening or rearrangement reactions. vulcanchem.com Furthermore, cycloaddition reactions involving thiepine 1,1-dioxides provide access to a range of sulfur-bridged polycyclic ring systems. thieme-connect.de A notable application is the "precursor approach" for synthesizing insoluble π-conjugated polycyclic compounds, where a soluble thiepine derivative undergoes a thermally or photo-induced extrusion of sulfur dioxide to yield the target molecule. beilstein-journals.org For instance, dinaphthothiepine S-oxides have been successfully used as soluble precursors for perylene (B46583) bisimides (PBIs), important n-type semiconductors. beilstein-journals.org This method allows for solution-based processing and in-situ generation of the active material, which is a significant advantage in the fabrication of electronic devices. beilstein-journals.org
Table 1: Synthesis of Polycyclic Systems from this compound Derivatives
| Precursor | Reaction Type | Resulting Polycyclic System | Reference |
|---|---|---|---|
| 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide | Ring-opening/rearrangement | Polycyclic systems | vulcanchem.com |
| This compound | Cycloaddition | Sulfur-bridged polycyclic rings | thieme-connect.de |
Building Blocks for Carbocycles and Heterocycles
The versatility of this compound extends to its use as a foundational element in the construction of various carbocyclic and heterocyclic structures. researchgate.net Its derivatives can undergo cycloaddition reactions to form benzo-fused carbocycles. thieme-connect.de Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related cyclic sulfone, has proven to be a versatile building block for synthesizing new thiopyran-based heterocyclic systems through one-pot multi-component reactions. rsc.org The ability to use readily available starting materials like acetylenes and ketones in superbasic media to generate complex carbo- and heterocycles highlights the innovative synthetic strategies being developed. nih.gov
Intermediates in Ring Contraction and Expansion Syntheses
This compound and its analogs can serve as key intermediates in reactions that involve the contraction or expansion of ring systems. For example, the thermally-induced ring contraction of thiepine scaffolds fused with other aromatic moieties can lead to the formation of S-doped phenanthrene (B1679779) and triphenylene (B110318) derivatives. beilstein-journals.org This process involves the cheletropic elimination of a chalcogen fragment. beilstein-journals.org Conversely, ring expansion reactions are also known, such as the conversion of thiochroman-4-one (B147511) to tetrahydrobenzothiepin derivatives. sciendo.com These transformations underscore the utility of thiepine-based structures in accessing a diverse range of ring sizes and functionalities.
Organometallic Applications
The sulfur and oxygen atoms of the sulfone group in this compound provide coordination sites for metal centers, leading to interesting applications in organometallic chemistry.
Ligands in Coordination Chemistry
This compound can act as a ligand in coordination complexes. ontosight.aigoogle.com The sulfone group's oxygen and sulfur atoms can coordinate to a metal center. ontosight.ai A well-documented example is (μ-6-thiepin-1,1-dioxide)tricarbonylchromium, where the this compound acts as a bridging ligand, coordinating to the chromium center. ontosight.ai The electronic properties of the this compound ligand significantly influence the stability, reactivity, and potential catalytic activity of the resulting metal complex. ontosight.ai The unique electronic characteristics of this ligand also make it a candidate for developing new materials with potential applications in optoelectronics. ontosight.ai
Catalysis by this compound Metal Complexes
Metal complexes incorporating this compound or its derivatives as ligands have shown potential in catalysis. ontosight.aimdpi.com While specific catalytic applications of this compound complexes are an area of ongoing research, the broader class of transition metal complexes with sulfur-containing ligands has been explored for various organic transformations. ontosight.ai For instance, transition metal complexes can be employed as catalysts in hydrogenation and oxidation reactions. google.com The complexation of thiepine 1,1-dioxides to tricarbonylchromium has been shown to enable their participation in higher-order cycloaddition reactions, highlighting how metal coordination can unlock new reactivity pathways. thieme-connect.de
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 137351 |
| 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide | 14596396 |
| Perylene bisimide | 71424 |
| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | 539659 |
| Thiochroman-4-one | 75143 |
| (μ-6-thiepin-1,1-dioxide)tricarbonylchromium | 16214156 |
| Tricarbonylchromium | 92901 |
| Acetylene | 6326 |
| Ketone | 1140 |
| Phenanthrene | 711 |
Materials Science Applications
The unique structural and electronic properties of the this compound scaffold have positioned it as a valuable building block in the field of materials science. Its non-planar, seven-membered ring containing an electron-withdrawing sulfone group offers a distinct alternative to traditional planar aromatic systems. This has led to its exploration in the development of advanced materials with tailored optical, electronic, and processing characteristics.
Development of Optoelectronic Materials
The distinct electronic nature of this compound and its derivatives makes them intriguing candidates for optoelectronic applications. The sulfone group acts as a strong electron acceptor, creating an electron-deficient π-system. This inherent property is crucial for designing materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The unique electronic properties of 6-thiepin-1,1-dioxide, for instance, make it an interesting ligand for the development of new materials with potential applications in optoelectronics. ontosight.ai By incorporating the this compound moiety into larger conjugated systems, researchers can tune the optoelectronic properties of the resulting materials. This approach is analogous to strategies used for thiophene (B33073) 1,1-dioxides, which are known to be effective electron-transport materials. For example, thienylene- and phenylene-based oligomers containing a central nonaromatic thienyl-1,1-dioxide unit exhibit solid-state photoluminescence efficiencies as high as 70%, with emission frequencies spanning the entire visible spectrum. researchgate.net This tunability is achieved by varying the degree of π-electron delocalization between the non-aromatic sulfone moiety and the adjacent aromatic rings. researchgate.net
Furthermore, theoretical and experimental studies on thiepin-fused heteroacenes highlight their potential in organic electronics. ucas.ac.cn The incorporation of main group elements like sulfur into π-conjugated frameworks is a widely recognized strategy for creating next-generation optoelectronic materials. researchgate.net In the context of perylene bisimide (PBI), a prominent n-type semiconductor, creating soluble precursors is a major challenge. Dinaphthothiepine bisimide sulfone, a this compound derivative, serves as a highly soluble precursor that can be processed into a thin film and then converted into a PBI film, which subsequently functions as an n-type organic field-effect transistor (OFET) with significant electron mobility. researchgate.net
Precursors for π-Conjugated Polycyclic Compounds
One of the most powerful applications of this compound chemistry in materials science is its use in the "precursor approach" to synthesize π-conjugated polycyclic compounds (π-CPCs). beilstein-journals.orgbeilstein-journals.orgnih.gov Many π-CPCs, which are desirable for their electronic properties, are insoluble and unstable, making them difficult to synthesize and process using standard solution-based chemistry. beilstein-journals.orgnih.gov The precursor approach circumvents this by first synthesizing a stable and soluble precursor molecule that can be processed (e.g., spin-coated into a thin film) and then converted into the final, insoluble π-CPC in situ via a controlled trigger like heat, light, or an electrical stimulus. beilstein-journals.orgnih.gov
Thiepine derivatives are excellent candidates for this approach. beilstein-journals.org Their non-planar, bent structures disrupt crystal packing and lead to significantly higher solubility in organic solvents compared to their planar polycyclic aromatic counterparts. beilstein-journals.org The extrusion of the sulfur-containing fragment from the thiepine ring system results in the formation of a new C-C bond, yielding the desired planar π-CPC. beilstein-journals.org
A notable example is the synthesis of perylene bisimide (PBI), a high-performance n-type semiconductor. researchgate.net Researchers have designed and synthesized dinaphthothiepine bisimide (DNTBI) and its oxides (sulfoxide and sulfone) as soluble precursors to PBI. researchgate.net These precursors exhibit solubilities that are 150 to 1700 times greater than the target PBI. beilstein-journals.org Upon heating or photoirradiation, these molecules undergo a nearly quantitative sulfur-extrusion reaction to furnish the PBI. researchgate.net This strategy has been successfully used to fabricate OFET devices. researchgate.net
This method is not limited to PBI. The late-stage extrusion of chalcogen fragments from various heteropine precursors, including thiepines, has emerged as a versatile and promising synthetic tool to access a wide variety of π-conjugated structures that are otherwise difficult to obtain. beilstein-journals.orgresearchgate.net
Stereoselective Synthesis and Chiral Induction
The synthesis of this compound derivatives with controlled stereochemistry is a significant area of research, as the introduction of chirality can profoundly influence the material's properties, leading to applications in areas like chiral liquid crystals and asymmetric catalysis.
Strategies for Enantiomerically Pure this compound Derivatives
Several strategies have been developed to access enantiomerically pure or enriched thiepine 1,1-dioxides and their precursors.
One successful method involves the synthesis of axially chiral bridged biphenyl (B1667301) compounds. The synthesis of enantiomerically pure (−)-(R)-3,9-bis(4-(dodecyloxy)benzoyloxy)-5,7-dihydro-1,11-dimethyldibenzo[c,e]-thiepin dioxide has been reported, which represents a key development in creating smectic C* mesophases—a type of liquid crystal—with a rigid, twisted biphenyl core and axial chirality. acs.orgresearchgate.net
Another approach utilizes well-established asymmetric reactions to introduce chirality early in the synthetic sequence. For instance, the Sharpless asymmetric dihydroxylation has been employed to introduce two chiral centers, followed by ring closure to form novel C2 symmetrical and enantiomerically pure thiepines. researchgate.net
Furthermore, methods have been developed for preparing enantiomerically-enriched tetrahydrobenzothiepine-1,1-dioxides. google.com A patented method describes the asymmetric oxidation of a prochiral tetrahydrobenzothiepine using a chiral oxidizing agent to produce an enantiomerically-enriched tetrahydrobenzothiepine-1-oxide. This intermediate can then be further oxidized to the corresponding enantiomerically-enriched tetrahydrobenzothiepine-1,1-dioxide. google.com
A different strategy relies on the ring opening of bicyclic precursors. The base-induced ring opening of thiaoxa[3.2.1]bicyclic compounds provides an enantioselective approach to obtaining functionalized thiepines. acs.orgscholaris.ca
| Strategy | Key Reaction/Concept | Target Compound Type | Reference(s) |
| Axial Chirality | Synthesis of bridged biphenyls | Enantiomerically pure dibenzo[c,e]thiepin dioxides | acs.org, researchgate.net |
| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation | C2 symmetrical enantiomerically pure thiepines | researchgate.net |
| Asymmetric Oxidation | Oxidation of prochiral sulfides with chiral reagents | Enantiomerically-enriched tetrahydrobenzothiepine-1,1-dioxides | google.com |
| Asymmetric Ring Opening | Base-induced opening of chiral thiaoxabicyclic precursors | Enantioenriched azepines and thiepines | acs.org, scholaris.ca |
Diastereoselective and Enantioselective Transformations
Thiepine 1,1-dioxides are versatile platforms for diastereoselective and enantioselective reactions, enabling the construction of complex, stereochemically rich polycyclic systems. A prominent example is their use in higher-order cycloaddition reactions.
A powerful benzannulation sequence has been developed that involves the [6π + 4π] cycloaddition of (η6-thiepin 1,1-dioxide)tricarbonylchromium(0) complexes with dienes. acs.org This method was instrumental in the total synthesis of enantiomerically pure (+)-estradiol. The key step involved the cycloaddition between a substituted thiepin dioxide chromium(0) complex and a diene partner derived from an enantiomerically pure precursor. acs.org This reaction proceeded with high diastereoselectivity, establishing the core stereochemistry of the steroid target. acs.org
The reaction of (η6-thiepin-1,1-dioxide)tricarbonylchromium(0) with terminal alkynes under photochemical conditions also leads to novel transformations, affording pentacyclic adducts through a formal sequential [6π + 2π]/[6π + 2π]/[2σ + 2π] cycloaddition process. acs.org These transformations highlight the utility of the this compound scaffold in rapidly building molecular complexity.
Research has also focused on the enantioselective ring-opening of related oxabicyclic systems to produce chiral building blocks that can be converted to thiepines and other heterocycles. scholaris.cautoronto.ca These strategies demonstrate the broad utility of using stereochemically defined precursors to induce chirality in subsequent transformations involving the formation of the seven-membered thiepine ring.
| Transformation Type | Reagents/System | Outcome | Reference(s) |
| [6π + 4π] Cycloaddition | (η6-thiepin 1,1-dioxide)tricarbonylchromium(0) + chiral diene | Diastereoselective formation of polycyclic systems (e.g., for estradiol (B170435) synthesis) | acs.org |
| Sequential Cycloadditions | (η6-thiepin-1,1-dioxide)tricarbonylchromium(0) + terminal alkynes | Formation of novel pentacyclic adducts | acs.org |
| Asymmetric Ring Opening | Chiral oxabicyclic/thiaoxabicyclic precursors + base/nucleophiles | Enantioselective synthesis of functionalized thiepines and thiocines | utoronto.ca, scholaris.ca |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of thiepine (B12651377) derivatives exist, the development of more efficient, atom-economical, and scalable routes to thiepine 1,1-dioxide and its substituted analogues remains a significant research goal. Future efforts should focus on innovative strategies that offer mild reaction conditions and high yields.
A promising recent development is the use of one-pot multicomponent reactions. For instance, a 2025 study demonstrated a rongalite-mediated double sulfination strategy for the synthesis of diaroyl benzothiepine-1,1-dioxides. vulcanchem.com This approach, which involves the sequential formation of C–S and C–C bonds, could potentially be adapted for the synthesis of the parent this compound and its derivatives under gentle conditions. vulcanchem.com
Further research into ring-enlargement strategies also holds promise. Methods involving the thermal ring opening of bicyclic adducts, formed from the cycloaddition of thiophene (B33073) derivatives with activated acetylenes, could be further optimized. researchgate.net The development of catalytic systems to promote these transformations with higher efficiency and selectivity is a key area for exploration.
| Synthetic Strategy | Starting Materials | Key Features | Potential for this compound |
| Rongalite-Mediated Double Sulfination | Diaroyl compounds, Rongalite | One-pot, mild conditions, sequential C-S/C-C bond formation. vulcanchem.com | Adaptation for the synthesis of the core this compound ring and its non-aroyl derivatives. |
| Thermal Ring Enlargement | Tetrahydro-thiophen-3-ones, Activated acetylenes | Cycloaddition followed by thermal rearrangement. researchgate.net | Optimization of catalysts and conditions for improved yields and scalability. |
| Catalytic Cyclization | Functionalized acyclic precursors | Direct construction of the seven-membered ring. | Design of new catalysts for enantioselective cyclization reactions. |
Advanced Mechanistic Investigations
The complex reactivity of this compound, particularly in cycloaddition reactions, warrants deeper mechanistic scrutiny. While it is known to participate in reactions such as [6+4] and [6+2] cycloadditions, the precise nature of the transition states and the factors governing periselectivity are not fully understood. au.dkresearchgate.net
Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside high-level computational modeling to elucidate these reaction pathways. For example, investigating the chromium(0)-promoted [6+4] cycloaddition of this compound with dienes could provide valuable insights into the role of the metal catalyst in controlling the stereochemical outcome. researchgate.net Understanding these mechanisms will be crucial for harnessing the synthetic potential of this compound in a predictable and controlled manner.
Development of New Catalytic Systems
The discovery of novel catalytic systems is paramount for expanding the synthetic utility of this compound. While some metal-catalyzed reactions involving thiepine derivatives have been reported, there is a clear need for catalysts that can promote a wider range of transformations with high efficiency and enantioselectivity. researchgate.netmdpi.comthieme-connect.de
Future research should focus on the design and synthesis of chiral catalysts for asymmetric reactions. For example, developing palladium or rhodium complexes with tailored phosphine (B1218219) ligands could enable enantioselective cycloadditions or C-H functionalization reactions of the this compound core. rsc.org Furthermore, the exploration of organocatalysis for promoting reactions of this compound represents a largely untapped area of research. au.dk
| Catalyst Type | Target Reaction | Potential Advantages |
| Chiral Transition Metal Complexes (e.g., Pd, Rh) | Asymmetric Cycloadditions, C-H Functionalization | High enantioselectivity and catalytic turnover. mdpi.comrsc.org |
| Organocatalysts | Pericyclic Reactions, Nucleophilic Additions | Metal-free conditions, operational simplicity. au.dk |
| Supported Ionic Liquid Phase (SILP) Catalysts | Continuous Flow Synthesis | Enhanced catalyst stability and recyclability. nih.gov |
Computational Design of this compound-Based Materials
The unique electronic and structural features of this compound make it an attractive building block for the computational design of novel functional materials. The electron-deficient nature of the ring system, coupled with its non-planar boat conformation, could be exploited in the design of materials with interesting optical and electronic properties. vulcanchem.comgla.ac.uk
Computational modeling, using techniques such as density functional theory (DFT), can be employed to predict the properties of hypothetical polymers or oligomers incorporating the this compound moiety. lut.fisemanticscholar.org These in silico studies can guide the synthetic efforts towards materials with tailored band gaps, charge transport properties, and photoresponsiveness for applications in areas such as organic electronics and sensor technology.
Unexplored Reactivity Patterns
Beyond its established role in cycloaddition reactions, the full spectrum of this compound's reactivity remains to be explored. The presence of the sulfone group activates the ring towards certain transformations while deactivating it towards others, creating opportunities for discovering novel reaction pathways.
Future investigations could focus on:
Ring-Contraction and Ring-Opening Reactions: Exploring conditions that promote the extrusion of sulfur dioxide to generate functionalized benzene (B151609) derivatives or other ring systems. acs.org
Reactions with Nucleophiles and Electrophiles: A systematic study of the reactivity of the endocyclic double bonds towards a wide range of reagents could uncover new functionalization strategies.
Photochemical Transformations: The behavior of this compound under photochemical conditions is a largely unexplored area that could lead to the discovery of novel rearrangements and cycloadditions.
A deeper understanding of these fundamental reactivity patterns will be essential for the strategic incorporation of the this compound scaffold into more complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Thiepine 1,1-dioxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is synthesized via oxidation of thiepine derivatives using agents like m-chloroperbenzoic acid (m-CPBA). For example, 2,7-di-tert-butylthiepine oxidizes cleanly with m-CPBA to form the 1,1-dioxide derivative . Optimization involves adjusting stoichiometry (e.g., two equivalents of oxidant) and reaction time. Catalyst selection (e.g., tungsten-based systems for thietane oxidation) and temperature control (e.g., 0–10°C for controlled exothermic reactions) are critical for yield improvement . Pilot studies should compare yields under varying conditions (e.g., 60–80% yields reported in stepwise chlorination/dehydrohalogenation reactions) .
Q. What spectroscopic and analytical methods are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm sulfone group integration and substituent positions.
- IR spectroscopy : Peaks at ~1300–1350 cm (asymmetric S=O stretch) and ~1130–1160 cm (symmetric S=O stretch) .
- Mass spectrometry : High-resolution MS for molecular ion validation.
- X-ray crystallography : To resolve ambiguities in regiochemistry, especially for isomers like 2,5- vs. 2,3-dihydrothiophene 1,1-dioxides .
Advanced Research Questions
Q. How do substituents at specific positions influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., halogens) at the 3-position enhance dienophile activity. For example, 3-chlorothiete 1,1-dioxide reacts efficiently with dienes due to sulfone conjugation stabilizing the transition state . Comparative studies using substituent variation (e.g., Cl, Br, I) and kinetic analysis (e.g., rate constants for cycloadditions) are recommended. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What computational approaches are used to predict the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are employed to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic site identification.
- Analyze resonance stabilization in sulfone-containing rings (e.g., conjugation effects in 2,5-dihydrothiophene 1,1-dioxide vs. non-conjugated isomers) .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies in reported reaction yields or mechanistic pathways for this compound?
- Methodological Answer :
- Replicate conditions : Ensure identical reagent purity, solvent drying, and reaction monitoring (e.g., TLC, in situ IR). For example, bromination of 2,5-dihydrothiophene 1,1-dioxide in aprotic media yields dibrominated products, while aqueous conditions favor monobromination .
- Cross-validate data : Compare spectral data (e.g., H NMR shifts for brominated derivatives) with literature benchmarks .
- Mechanistic probes : Use isotopic labeling (e.g., O in sulfone groups) or trapping experiments to distinguish between radical vs. ionic pathways in halogenation reactions .
Q. What strategies resolve contradictions in isomerization outcomes of this compound derivatives?
- Methodological Answer : Isomerization (e.g., 2,5- to 2,3-dihydrothiophene 1,1-dioxide) is base-dependent. Conflicting results may arise from:
- Base strength : Strong bases (e.g., KOtBu) favor complete isomerization, while weaker bases yield mixtures .
- Temperature control : Kinetic vs. thermodynamic product formation. Low-temperature studies (<0°C) can isolate intermediates for structural confirmation via X-ray crystallography .
Experimental Design and Validation
Q. How to design a study comparing the biological activity of this compound analogs?
- Methodological Answer :
- Structural diversification : Synthesize analogs with varied substituents (e.g., alkyl, aryl, halogens) at positions 3 and 7.
- Bioassays : Use enzyme inhibition assays (e.g., COX-2/5-LO for anti-inflammatory activity) with IC determination .
- Statistical rigor : Include positive/negative controls and triplicate measurements. Data analysis should use ANOVA with post-hoc tests (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
